Benzo[b]thiophen-5-ol
Overview
Description
Benzo[b]thiophen-5-ol is an organosulfur compound that belongs to the class of benzothiophenes These compounds are characterized by a fused benzene and thiophene ring system
Mechanism of Action
Target of Action
This compound is a part of the larger family of benzothiophenes, which have been found to interact with a variety of biological targets, depending on their specific substitutions
Mode of Action
Benzothiophenes are generally synthesized through an aryne reaction with alkynyl sulfides . The resulting compounds can interact with their targets in a variety of ways, depending on the specific functional groups present .
Biochemical Pathways
Benzothiophenes, in general, have been found to have a broad range of effects, including antimicrobial, antioxidant, and anticancer activities . The specific pathways affected would depend on the compound’s targets and mode of action.
Result of Action
aureus , and antioxidant capacities . The specific effects of Benzo[b]thiophen-5-ol would depend on its targets and mode of action.
Biochemical Analysis
Biochemical Properties
Benzo[b]thiophen-5-ol has been found to interact with various enzymes, proteins, and other biomolecules. For instance, derivatives of this compound have shown high antibacterial activity against S. aureus . These interactions are crucial in understanding the role of this compound in biochemical reactions .
Cellular Effects
This compound and its derivatives have demonstrated significant effects on various types of cells and cellular processes. For example, certain derivatives have shown antiproliferative activities against HT-29 and A549 cancer cell lines . These findings suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, certain derivatives of this compound have been found to bind well to the active site of the VEGFR2 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophen-5-ol can be synthesized through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This method allows for the formation of the benzothiophene skeleton via an aryne intermediate, followed by nucleophilic attack and ring closure . Another method involves the use of palladium-catalyzed cross-coupling reactions, which enable the formation of substituted benzothiophenes from readily available starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophen-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted benzothiophenes.
Scientific Research Applications
Benzo[b]thiophen-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is utilized in the development of organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzothiophene: A parent compound with a fused benzene and thiophene ring system.
Benzo[c]thiophene: A structural isomer with different ring fusion.
Uniqueness: Benzo[b]thiophen-5-ol is unique due to the presence of a hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
Benzo[b]thiophen-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of the biological properties of this compound, supported by recent research findings, case studies, and detailed data tables.
Overview of this compound
This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structural characteristics of this compound contribute to its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzo[b]thiophene derivatives. A series of compounds derived from this compound were synthesized and evaluated for their activity against a range of pathogens:
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A30 | Candida albicans | 0.03 μg/mL |
A31 | Cryptococcus neoformans | 0.25 μg/mL |
A32 | Aspergillus fumigatus | 0.5 μg/mL |
These compounds demonstrated potent antifungal activity, particularly against Candida albicans, with MIC values indicating strong efficacy in vitro .
Neuroprotective Effects
This compound has been studied for its neuroprotective properties, particularly in relation to Alzheimer's disease. The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegeneration:
Compound | AChE IC50 (μM) | BChE IC50 (μM) |
---|---|---|
5f | 62.10 | 28.08 |
5h | 24.35 | 28.08 |
The results indicate that certain derivatives exhibit inhibitory effects comparable to established drugs like galantamine, suggesting potential for therapeutic applications in cognitive disorders .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has also been documented. Compounds containing this moiety have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models:
- In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with benzo[b]thiophen derivatives.
- In vivo models exhibited decreased paw edema in rats treated with these compounds.
These findings suggest that benzo[b]thiophen derivatives could serve as effective anti-inflammatory agents .
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal properties of synthesized benzo[b]thiophene derivatives against clinically relevant strains. The results showed that specific modifications to the benzo[b]thiophene structure enhanced antifungal activity significantly .
- Neuroprotective Screening : In a neuroblastoma cell line (SH-SY5Y), compounds derived from this compound were tested for cytotoxicity and neuroprotection. The study found that at their IC50 concentrations, these compounds did not exhibit cytotoxic effects while providing protection against oxidative stress .
Properties
IUPAC Name |
1-benzothiophen-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSUVDYTBGWFIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480315 | |
Record name | benzo[b]thiophen-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19301-35-0 | |
Record name | benzo[b]thiophen-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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